1,4-bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol
Overview
Description
1,4-bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol is a complex organic compound with the molecular formula C18H18N4O4. It features two benzimidazole groups attached to a butane backbone, which is further substituted with four hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol typically involves the reaction of 1,2,3,4-butanetetrol with 1H-benzimidazole under specific conditions. One common method includes the use of microwave-assisted synthesis, which can enhance reaction rates and yields . The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4-bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The benzimidazole rings can be reduced under specific conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1,4-bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antioxidant and antibacterial agent.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,4-bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole groups can bind to active sites of enzymes, inhibiting their activity. Additionally, the hydroxyl groups can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,4-bis(6-chloro-1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol: Similar structure but with chloro substituents, which can alter its reactivity and applications.
1,4-bis(1H-benzimidazol-2-yl)benzene: Lacks the hydroxyl groups, making it less versatile in certain reactions.
Uniqueness
1,4-bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol is unique due to its combination of benzimidazole and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, from catalysis to drug development .
Properties
IUPAC Name |
1,4-bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c23-13(15(25)17-19-9-5-1-2-6-10(9)20-17)14(24)16(26)18-21-11-7-3-4-8-12(11)22-18/h1-8,13-16,23-26H,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRBLAMMQLLLQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C3=NC4=CC=CC=C4N3)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90308022 | |
Record name | 1,4-Bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90308022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26731402 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
10300-57-9 | |
Record name | NSC201462 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201462 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90308022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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